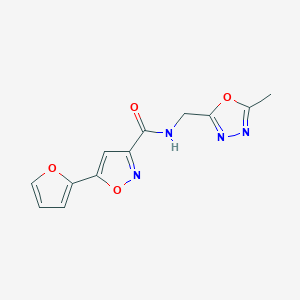

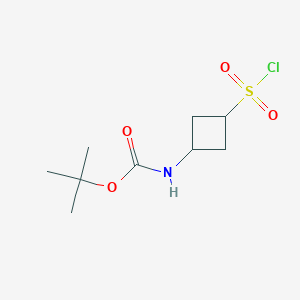

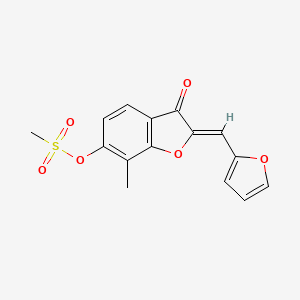

![molecular formula C13H21Cl2FN2 B2454181 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266686-50-3](/img/structure/B2454181.png)

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Synthesis and Structural Analysis

Benzylpiperazine Derivatives Synthesis : This compound is related to the synthesis of benzylpiperazine derivatives, including cerebral vasodilators. The metabolites of such compounds are synthesized for structural confirmation (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Crystallographic Studies : The asymmetric unit of a related monohydrated salt compound was analyzed, revealing significant structural details, including dihedral angles and hydrogen bonding interactions (Shivaprakash, Reddy, & Jasinski, 2014).

Pharmacological Research

Ischemic Brain Studies : Research on a closely related compound showed effects on free fatty acid liberation in ischemic brain in rats, indicating potential applications in neuropharmacology and stroke research (Kanazawa, Kidooka, Matsuda, & Handa, 1986).

Metabolite Analysis : Investigating the metabolites of a related compound in rat bile, urine, and feces helps understand its biotransformation pathways, which is crucial for drug development and toxicological studies (Kawashima, Satomi, & Awata, 1991).

Chemical and Biological Applications

Synthesis and Docking Studies : Synthesis and docking studies of a related compound, focusing on piperazine-1-yl-1H-indazole derivatives, highlight its role in medicinal chemistry, especially for creating targeted therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).

Serotoninergic Receptor Ligands : Fluorination of related compounds improved pharmacokinetic profiles and selectivity for 5-HT1D receptors, indicating potential use in developing drugs for neurological disorders (van Niel et al., 1999).

Material Science and Analysis

- X-ray Diffraction and Spectroscopy : The synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into material properties and potential applications in material science (Sanjeevarayappa et al., 2015).

Mechanism of Action

Piperazine, a related compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . The mechanism of action for “1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” might be similar, but specific information is not available in the search results.

Safety and Hazards

“1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” may cause respiratory tract irritation, eye and skin irritation . It may be harmful if absorbed through the skin, if swallowed, or if inhaled . In case of contact with eyes or skin, it is recommended to flush with plenty of water and get medical aid .

properties

IUPAC Name |

1-[3-(2-fluorophenyl)propyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRMCUZSWBBGIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

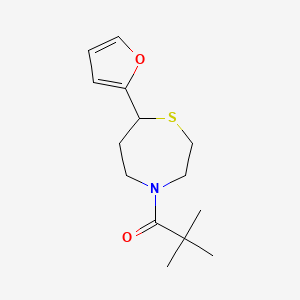

![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)

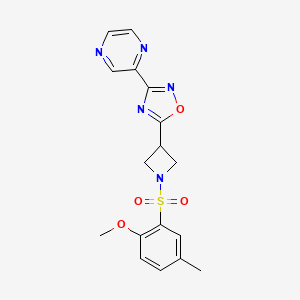

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)

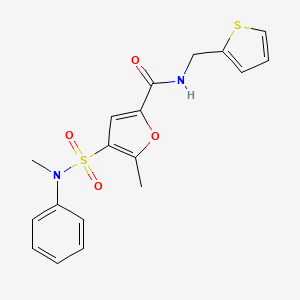

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2454118.png)

![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)